molecular formula C10H9NS2 B2501396 2-(Allylthio)benzo[d]thiazole CAS No. 22388-07-4

2-(Allylthio)benzo[d]thiazole

Cat. No.: B2501396
CAS No.: 22388-07-4
M. Wt: 207.31
InChI Key: BBSXEAQRDHEFLL-UHFFFAOYSA-N
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Description

2-(Allylthio)benzo[d]thiazole is a heterocyclic compound that contains a benzothiazole ring substituted with an allylthio group at the second position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylthio)benzo[d]thiazole typically involves the reaction of 2-mercaptobenzothiazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allylthio group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Allylthio)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Allylthio)benzo[d]thiazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Allylthio)benzo[d]thiazole is unique due to the presence of the allylthio group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and its ability to interact with specific biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-prop-2-enylsulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS2/c1-2-7-12-10-11-8-5-3-4-6-9(8)13-10/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSXEAQRDHEFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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